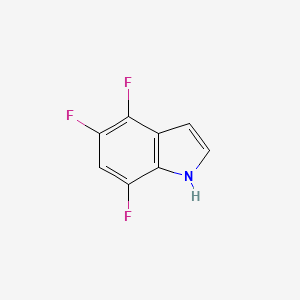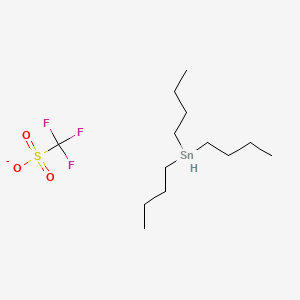![molecular formula C20H20I3NO6 B11823700 (2R)-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B11823700.png)
(2R)-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-3,5,3’-triiodo-L-thyronine is a synthetic compound belonging to the family of thyroid hormones. It is structurally related to 3,3’,5-triiodo-L-thyronine, a metabolite of thyroxine. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Boc-3,5,3’-triiodo-L-thyronine can be synthesized through a multi-step process involving the iodination of L-thyronine followed by the protection of the amino group with a Boc (tert-butoxycarbonyl) group. The iodination typically involves the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium iodate. The reaction conditions often require a controlled temperature and pH to ensure selective iodination at the desired positions .
Industrial Production Methods
Industrial production of Boc-3,5,3’-triiodo-L-thyronine involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring high purity, and implementing stringent quality control measures. The use of cleanroom facilities and adherence to Good Manufacturing Practices (GMP) are essential to produce high-quality Boc-3,5,3’-triiodo-L-thyronine for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
Boc-3,5,3’-triiodo-L-thyronine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different iodinated derivatives.
Reduction: Reduction reactions can lead to the removal of iodine atoms, resulting in less iodinated analogs.
Substitution: The iodine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, sodium iodate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Various nucleophiles such as thiols, amines, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of tetraiodothyronine, while reduction can produce diiodothyronine .
Scientific Research Applications
Boc-3,5,3’-triiodo-L-thyronine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of thyroid hormone function and metabolism.
Medicine: Investigated for its potential therapeutic effects in thyroid-related disorders and metabolic diseases.
Industry: Utilized in the production of diagnostic reagents and as a reference material in quality control.
Mechanism of Action
Boc-3,5,3’-triiodo-L-thyronine exerts its effects by binding to thyroid hormone receptors (TRα and TRβ) in the nucleus of target cells. This binding activates the transcription of thyroid hormone-responsive genes, leading to various physiological effects such as increased metabolic rate, protein synthesis, and lipid metabolism. The compound also influences mitochondrial function and energy production .
Comparison with Similar Compounds
Similar Compounds
3,3’,5-triiodo-L-thyronine (T3): A naturally occurring thyroid hormone with similar biological activity.
3,5-diiodo-L-thyronine (T2): A less iodinated analog with distinct metabolic effects.
Reverse T3 (rT3): An inactive form of triiodothyronine that competes with T3 for receptor binding.
Uniqueness
Boc-3,5,3’-triiodo-L-thyronine is unique due to its synthetic nature and the presence of the Boc protecting group, which enhances its stability and allows for selective deprotection in synthetic applications. This makes it a valuable tool in research and industrial processes .
Properties
Molecular Formula |
C20H20I3NO6 |
|---|---|
Molecular Weight |
751.1 g/mol |
IUPAC Name |
(2R)-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C20H20I3NO6/c1-20(2,3)30-19(28)24-15(18(26)27)8-10-6-13(22)17(14(23)7-10)29-11-4-5-16(25)12(21)9-11/h4-7,9,15,25H,8H2,1-3H3,(H,24,28)(H,26,27)/t15-/m1/s1 |
InChI Key |
RHPREXVEYLGBHT-OAHLLOKOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC(=C(C(=C1)I)OC2=CC(=C(C=C2)O)I)I)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C=C2)O)I)I)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Potassium [(3-cyanophenyl)methyl]trifluoroboranuide](/img/structure/B11823679.png)

![1H-Isoindole-1,3(2H)-dione, 2-[[(2R)-4-(phenylmethyl)-2-morpholinyl]methyl]-](/img/structure/B11823689.png)

![4'-aminospiro[1,2-dihydroindene-3,5'-1,3-oxazole]-2'-one](/img/structure/B11823712.png)


